Erepdekinra

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2641313-47-3 |

|---|---|

Fórmula molecular |

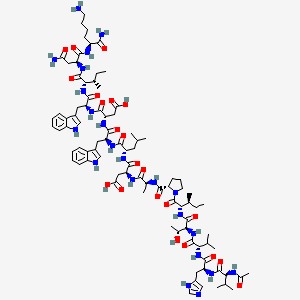

C88H130N22O22 |

Peso molecular |

1848.1 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C88H130N22O22/c1-14-45(9)71(86(130)105-62(35-66(90)113)78(122)98-57(74(91)118)27-20-21-29-89)107-81(125)60(33-51-39-94-56-26-19-17-24-54(51)56)102-80(124)64(37-68(116)117)103-77(121)59(32-50-38-93-55-25-18-16-23-53(50)55)101-76(120)58(31-42(3)4)100-79(123)63(36-67(114)115)99-75(119)47(11)96-83(127)65-28-22-30-110(65)88(132)72(46(10)15-2)108-87(131)73(48(12)111)109-85(129)70(44(7)8)106-82(126)61(34-52-40-92-41-95-52)104-84(128)69(43(5)6)97-49(13)112/h16-19,23-26,38-48,57-65,69-73,93-94,111H,14-15,20-22,27-37,89H2,1-13H3,(H2,90,113)(H2,91,118)(H,92,95)(H,96,127)(H,97,112)(H,98,122)(H,99,119)(H,100,123)(H,101,120)(H,102,124)(H,103,121)(H,104,128)(H,105,130)(H,106,126)(H,107,125)(H,108,131)(H,109,129)(H,114,115)(H,116,117)/t45-,46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-,73-/m0/s1 |

Clave InChI |

YIXJTJKQQNLLRJ-FGAVTVSPSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Erepdekinra: A Technical Guide to a Novel IL-17RA Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erepdekinra is a synthetic peptide antagonist of the Interleukin-17A receptor (IL-17RA), a key mediator in inflammatory and autoimmune diseases. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It details the IL-17A signaling pathway that this compound inhibits and presents standardized experimental protocols for its characterization. This guide is intended to serve as a technical resource for researchers and drug development professionals working on IL-17 targeted therapies.

Chemical Properties and Structure

This compound is a peptide with a defined amino acid sequence and chemical modifications. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C88H130N22O22 | |

| Molecular Weight | 1848.1 g/mol | |

| IUPAC Name | N-acetyl-L-valyl-L-histidyl-L-valyl-L-threonyl-L-isoleucyl-L-prolyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-tryptophyl-L-alpha-aspartyl-L-tryptophyl-L-isoleucyl-L-asparagyl-L-lysinamide | |

| Amino Acid Sequence | Ac-Val-His-Val-Thr-Ile-Pro-Ala-Asp-Leu-Trp-Asp-Trp-Ile-Asn-Lys-NH2 |

Mechanism of Action

This compound functions as a competitive antagonist of the Interleukin-17A receptor A (IL-17RA).[1] By binding to IL-17RA, it prevents the natural ligands, primarily IL-17A and IL-17F, from activating the receptor.[1] This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators involved in various inflammatory pathologies.[1]

The IL-17A Signaling Pathway

The activation of IL-17RA is a critical step in the inflammatory response. Upon binding of IL-17A or IL-17F, IL-17RA forms a heterodimeric complex with IL-17RC.[2][3] This complex then recruits the adaptor protein, Act1 (NF-κB activator 1), through interactions between their SEFIR (SEF/IL-17R) domains.[1]

Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][2] This leads to the activation of several downstream signaling pathways, including:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3][4]

-

MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which contribute to the stabilization of mRNA transcripts of inflammatory mediators and further activation of transcription factors.[5]

-

C/EBP Transcription Factors: Activation of CCAAT/enhancer-binding proteins (C/EBPs), which cooperate with NF-κB to promote the expression of inflammatory genes.[1][4]

The culmination of this signaling is the production of a host of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which drive inflammation and tissue damage.[1][3]

Caption: IL-17A Signaling Pathway.

By acting as an antagonist, this compound blocks the initial binding of IL-17A to IL-17RA, thereby preventing the entire downstream signaling cascade.

Caption: this compound's inhibitory action.

Experimental Protocols

The following are representative protocols for the characterization of this compound's activity.

Receptor Binding Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity and kinetics of this compound to recombinant human IL-17RA.

Methodology:

-

Immobilize recombinant human IL-17RA ectodomain onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles using a low pH glycine solution.

-

Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Cellular Assay: Inhibition of IL-6 Production

Objective: To assess the functional potency of this compound in inhibiting IL-17A-induced cytokine production in a cellular context.

Methodology:

-

Culture a relevant cell line (e.g., human dermal fibroblasts or HeLa cells) in appropriate growth medium.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with a dilution series of this compound for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatants and measure the concentration of IL-6 using a commercially available ELISA kit.

-

Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for IL-6 Inhibition Assay.

Conclusion

This compound is a promising therapeutic candidate that targets the IL-17A signaling pathway. Its well-defined chemical structure and mechanism of action as an IL-17RA antagonist make it a subject of significant interest for the treatment of a range of inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar molecules. As research progresses, further elucidation of its in vivo efficacy and safety profile will be critical for its potential clinical translation.

References

- 1. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]

- 2. sinobiological.com [sinobiological.com]

- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

The Role of Erepdekinra in Inflammatory Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Erepdekinra, a novel synthetic peptide antagonist of the Interleukin-17 Receptor A (IL-17RA). By competitively inhibiting the binding of pro-inflammatory cytokines IL-17A and IL-17F to their receptor, this compound effectively downregulates a key signaling cascade implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This document details the mechanism of action of this compound, summarizes available preclinical data, outlines relevant experimental protocols, and provides a forward-looking perspective on its potential therapeutic applications. The information presented is intended to inform and guide researchers, scientists, and drug development professionals in the field of immunology and pharmacology.

Introduction to the IL-17 Signaling Axis and its Role in Inflammation

The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are potent drivers of inflammation and are central to the pathophysiology of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] These cytokines are predominantly produced by T helper 17 (Th17) cells and signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[1][2]

Upon ligand binding, the IL-17RA/RC complex recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, most notably the NF-κB and MAPK pathways.[2][3] This cascade of events leads to the transcription and subsequent release of a host of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases. These mediators orchestrate the recruitment and activation of neutrophils and other immune cells to the site of inflammation, perpetuating tissue damage and the clinical manifestations of inflammatory disease.[1][3]

Given the pivotal role of the IL-17 pathway in chronic inflammation, it has emerged as a key target for therapeutic intervention. This compound represents a novel approach to modulating this pathway through competitive antagonism of the IL-17RA subunit.

This compound: A Synthetic Peptide Antagonist of IL-17RA

This compound is a synthetic peptide engineered to competitively inhibit the ligand-binding domain of IL-17RA.[2] By occupying the binding site for IL-17A and IL-17F, this compound prevents the initiation of the downstream inflammatory signaling cascade. This targeted mechanism of action offers the potential for high specificity and a favorable safety profile compared to broader immunosuppressive agents.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the IL-17RA receptor. By binding to IL-17RA, it blocks the interaction with IL-17A and IL-17F, thereby preventing the formation of the active signaling complex. This disruption of the initial step in the signaling cascade leads to the inhibition of downstream pathway activation and a reduction in the production of inflammatory mediators.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound as a potent and selective inhibitor of the IL-17 pathway. In vitro assays have confirmed its ability to block the binding of IL-17A and IL-17F to the IL-17RA receptor, leading to a dose-dependent inhibition of downstream signaling and inflammatory cytokine production.

In Vitro Efficacy

The inhibitory activity of this compound was assessed in cell-based assays measuring the production of IL-17-induced inflammatory mediators. A summary of the in vitro potency against various IL-17 isoforms is presented in Table 1.

| Cytokine Isoform | Assay System | Endpoint | IC50 (nM) |

| IL-17AA | Human HT-1080 fibrosarcoma cells | Cytokine Release | 0.13 |

| IL-17AF | Human HT-1080 fibrosarcoma cells | Cytokine Release | 27 |

| IL-17FF | Human HT-1080 fibrosarcoma cells | Cytokine Release | 14 |

| Data based on preclinical findings for PN-881, an oral macrocyclic peptide inhibitor of IL-17. |

In Vivo Efficacy in Animal Models

The anti-inflammatory effects of this compound have been evaluated in rodent models of IL-17-mediated inflammation. In a rat model of IL-23-induced skin inflammation, oral administration of an IL-17 antagonist peptide demonstrated a dose-dependent reduction in skin thickening and inflammation.

| Treatment Group | Dose (mg/kg/day, p.o.) | Reduction in Skin Thickening (%) |

| Vehicle Control | - | 0 |

| This compound analog | 2 | Significant reduction |

| Qualitative data from a preclinical study of an oral IL-17 antagonist peptide (PN-881) in a rat model of IL-23-induced skin inflammation. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of IL-17RA antagonists like this compound.

IL-17RA Competitive Binding Assay

This protocol describes a competitive binding assay to determine the ability of a test compound to inhibit the interaction between IL-17A and IL-17RA.

Materials:

-

96-well high-binding microplates

-

Recombinant human IL-17A

-

Recombinant human IL-17RA, biotinylated

-

Test compound (this compound)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Coat the wells of a 96-well plate with recombinant human IL-17A (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Add the test compound dilutions to the wells, followed by a fixed concentration of biotinylated recombinant human IL-17RA.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

The percentage of inhibition is calculated relative to a control with no test compound.

In Vitro Cellular Assay for IL-17A-Induced Cytokine Production

This protocol outlines a method to assess the inhibitory effect of this compound on IL-17A-induced production of pro-inflammatory cytokines from a relevant cell line.

Materials:

-

Human cell line responsive to IL-17A (e.g., HT-1080 fibrosarcoma cells, primary human keratinocytes)

-

Cell culture medium and supplements

-

Recombinant human IL-17A

-

Test compound (this compound)

-

ELISA kits for detecting the cytokine of interest (e.g., IL-6, IL-8)

Procedure:

-

Seed the cells in a 24- or 48-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of recombinant human IL-17A.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

Future Directions and Therapeutic Potential

The preclinical data available for this compound and similar oral peptide IL-17 antagonists are promising and support further investigation into their therapeutic potential. The targeted mechanism of action, combined with the potential for oral administration, positions this class of drugs as a potentially significant advancement in the treatment of a wide range of IL-17-mediated inflammatory diseases.

Future research should focus on:

-

Comprehensive preclinical toxicology and pharmacokinetic studies.

-

Phase I clinical trials to assess safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II and III clinical trials to evaluate efficacy and safety in patient populations with diseases such as psoriasis, psoriatic arthritis, and other autoimmune conditions.

The development of a potent and safe oral antagonist of the IL-17 pathway could offer a much-needed alternative to injectable biologics, improving patient convenience and potentially increasing access to effective targeted therapy for chronic inflammatory diseases.

Conclusion

This compound is a novel synthetic peptide antagonist of IL-17RA that has demonstrated promising preclinical activity in inhibiting the pro-inflammatory IL-17 signaling pathway. Its targeted mechanism of action and potential for oral delivery make it a compelling candidate for further development as a therapeutic for a variety of autoimmune and inflammatory disorders. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound and the broader class of oral IL-17 pathway inhibitors.

References

Erepdekinra's Binding Affinity to IL-17RA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erepdekinra is a synthetic peptide engineered as a competitive antagonist of the Interleukin-17 receptor A (IL-17RA). By mimicking key structural motifs involved in ligand binding, this compound effectively blocks the interaction of IL-17 cytokines, such as IL-17A and IL-17F, with IL-17RA. This inhibition prevents the activation of the receptor and the subsequent downstream inflammatory signaling cascades, highlighting its therapeutic potential in autoimmune and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to IL-17RA, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

This compound: Peptide Profile

This compound is a 15-amino acid synthetic peptide. Its sequence is Ac-Val-His-Val-Thr-Ile-Pro-Ala-Asp-Leu-Trp-Asp-Trp-Ile-Asn-Lys-NH2.

Quantitative Data on Binding Affinity

While specific quantitative binding data for this compound is not publicly available, a closely related 15-residue high-affinity peptide antagonist (HAP) of IL-17A, which also blocks the IL-17A/IL-17RA interaction, has been characterized. The data for this peptide provides a strong indication of the expected binding affinity for this compound.

| Parameter | Value | Assay |

| IC50 | 80 nM | Competition ELISA |

| IC50 | 370 nM | Cell-based Functional Assay (GRO-α production in BJ human fibroblast cells) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity of peptide antagonists like this compound to IL-17RA.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the this compound-IL-17RA interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human IL-17RA

-

This compound peptide

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Sensor Chip Preparation: The carboxymethylated dextran surface of the sensor chip is activated using a standard amine coupling kit.

-

Ligand Immobilization: Recombinant human IL-17RA is diluted in the immobilization buffer and injected over the activated sensor surface to achieve a target immobilization level. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Injection: A series of this compound concentrations are prepared in the running buffer and injected sequentially over the ligand and reference surfaces at a constant flow rate.

-

Data Acquisition: The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

-

Regeneration: Between each analyte injection, the sensor surface is regenerated using the regeneration solution to remove bound this compound.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The kinetic parameters (ka, kd, and KD) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for determining binding kinetics using SPR.

Competitive Binding Assay (ELISA-based)

This assay measures the ability of a compound (this compound) to compete with a labeled ligand for binding to a target receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the IL-17A/IL-17RA interaction.

Materials:

-

96-well microplate

-

Recombinant human IL-17RA

-

Biotinylated IL-17A

-

This compound peptide

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

Protocol:

-

Plate Coating: The microplate wells are coated with recombinant human IL-17RA in coating buffer overnight at 4°C.

-

Washing and Blocking: The wells are washed with wash buffer and then blocked with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition Reaction: A fixed concentration of biotinylated IL-17A is mixed with serial dilutions of this compound. This mixture is then added to the IL-17RA-coated wells and incubated for 2 hours at room temperature.

-

Detection: After washing, streptavidin-HRP is added to the wells and incubated for 1 hour. The wells are washed again, and TMB substrate is added. The color development is stopped by adding the stop solution.

-

Data Measurement: The absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Workflow for Competitive Binding ELISA

Caption: Step-by-step workflow for the competitive binding ELISA.

IL-17RA Signaling Pathway

The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC heterodimeric receptor complex initiates a downstream signaling cascade. This process is mediated by the recruitment of the adaptor protein Act1 (CIKS). Act1, in turn, recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors such as NF-κB (nuclear factor-kappa B) and MAPKs (mitogen-activated protein kinases). The activation of these pathways results in the transcription of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire cascade.

IL-17RA Signaling Pathway and this compound Inhibition

Caption: this compound competitively inhibits IL-17 binding to IL-17RA, blocking downstream signaling.

References

Erepdekinra: A Technical Overview of an IL-17A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erepdekinra is a synthetic peptide antagonist of the Interleukin-17A receptor (IL-17RA), a key mediator in the inflammatory cascade. This document provides a detailed technical guide on this compound, covering its molecular characteristics, mechanism of action, the associated signaling pathway, and general experimental protocols relevant to its characterization. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide focuses on the foundational scientific principles and methodologies applicable to this class of therapeutic agents.

Molecular Profile

This compound is a polypeptide with a defined molecular formula and weight, critical parameters for its synthesis, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈₈H₁₃₀N₂₂O₂₂ | PubChem |

| Molecular Weight | 1848.1 g/mol | PubChem |

Mechanism of Action

This compound functions as a competitive antagonist of the IL-17A receptor.[1] By binding to IL-17RA, it prevents the natural ligands, IL-17A and IL-17F, from activating the receptor. This blockade disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, which are implicated in various autoimmune and inflammatory diseases.[1]

The IL-17A Signaling Pathway

The binding of IL-17A or IL-17F to the heterodimeric receptor complex, IL-17RA/IL-17RC, initiates a complex intracellular signaling cascade. This pathway is central to the inflammatory response and is the target of this compound.

Signaling Pathway Diagram

Caption: IL-17A Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The characterization of a peptide antagonist like this compound involves a suite of in vitro and cell-based assays to determine its binding affinity, potency, and mechanism of action. While specific protocols for this compound are not publicly available, the following are standard methodologies used for similar molecules.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (this compound) to its receptor (IL-17RA).

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound for IL-17RA.

Methodology:

-

Immobilization: Recombinant human IL-17RA is immobilized on a sensor chip surface.

-

Binding: A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate ka, kd, and KD.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET can be employed to study the competitive binding of this compound to IL-17RA in the presence of its natural ligand, IL-17A.

Objective: To confirm the competitive binding mechanism of this compound.

Methodology:

-

Labeling: IL-17A is labeled with a donor fluorophore and IL-17RA with an acceptor fluorophore.

-

Binding: In the absence of an inhibitor, the binding of labeled IL-17A to IL-17RA brings the fluorophores into proximity, resulting in a FRET signal.

-

Competition: The assay is repeated with increasing concentrations of this compound.

-

Measurement: The decrease in the FRET signal is measured, indicating the displacement of labeled IL-17A by this compound.

Cell-Based Functional Assay

A cell-based assay is crucial to determine the functional potency (e.g., IC50) of this compound in a biologically relevant context.

Objective: To measure the concentration of this compound required to inhibit 50% of the IL-17A-induced cellular response.

Methodology:

-

Cell Culture: A cell line responsive to IL-17A stimulation (e.g., human dermal fibroblasts or keratinocytes) is cultured.

-

Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of IL-17A.

-

Endpoint Measurement: The production of a downstream pro-inflammatory marker, such as IL-6 or IL-8, is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated, and the IC50 value is calculated.

Quantitative Data

As of the date of this document, specific quantitative data from preclinical or clinical studies of this compound, such as binding affinity (KD), in vitro potency (IC50), or clinical efficacy, are not available in the public domain. The development of novel therapeutics is an ongoing process, and such data is often proprietary during the early stages of research and development.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by specifically antagonizing the IL-17RA. Its mechanism of action is well-grounded in the understanding of the IL-17 signaling pathway. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of this compound and similar peptide-based antagonists. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic potential of this molecule.

References

Methodological & Application

No Information Available for "Erepdekinra Protocol for In Vivo Animal Studies"

Following a comprehensive search of publicly available scientific literature and chemical databases, no information has been found regarding a substance or protocol identified as "Erepdekinra."

Efforts to locate data on "this compound," including its mechanism of action, associated signaling pathways, and established in vivo animal study protocols, have been unsuccessful. This suggests that "this compound" may be a highly novel compound not yet described in published research, an internal corporate codename that has not been publicly disclosed, or a potential misspelling of another therapeutic agent.

Without a verifiable identification of the substance and access to relevant scientific data, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific protocol are advised to ensure the correct and publicly recognized nomenclature for the compound of interest. If "this compound" is a proprietary or pre-clinical substance, information would likely be restricted to the developing organization.

Erepdekinra: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erepdekinra is a synthetic peptide that functions as a potent and selective antagonist of the Interleukin-17A receptor (IL-17RA). By binding to IL-17RA, this compound effectively blocks the downstream signaling cascade initiated by the pro-inflammatory cytokines IL-17A and IL-17F. This inhibitory action makes this compound a valuable tool for in vitro studies investigating the role of the IL-17 signaling pathway in various physiological and pathological processes, including autoimmune diseases, inflammation, and cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to modulate IL-17-mediated cellular responses.

Mechanism of Action: Inhibition of the IL-17 Signaling Pathway

This compound exerts its effects by competitively binding to the IL-17RA subunit of the IL-17 receptor complex. This binding prevents the formation of the functional receptor complex with the IL-17RC subunit upon stimulation by IL-17A or IL-17F. Consequently, the recruitment of the downstream adaptor protein, Act1, is inhibited. The blockage of Act1 recruitment prevents the subsequent activation of the TRAF6 E3 ubiquitin ligase, which is crucial for the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The ultimate effect is the suppression of pro-inflammatory gene expression, including cytokines, chemokines, and matrix metalloproteinases.

Quantitative Data Summary

The optimal concentration of this compound for cell culture experiments is cell-type dependent and should be determined empirically. However, based on studies with similar peptide-based IL-17 antagonists, a starting concentration range of 10 nM to 1 µM is recommended. The following table provides example data from studies using other peptide IL-17 inhibitors, which can serve as a reference for designing initial experiments with this compound.

| Peptide Antagonist | Target | Cell Line | Assay | Effective Concentration (IC50) |

| AL-8(0) | IL-17RA | Monocyte-macrophages | Inhibition of IL-17A-induced cytokine production | 100 nM (used concentration) |

| HAP | IL-17A | BJ human fibroblast | Inhibition of IL-17A-induced GRO-α production | 370 nM |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol describes a dose-response experiment to determine the optimal concentration of this compound for inhibiting IL-17A-induced cytokine production in a specific cell line.

Materials:

-

Cell line of interest (e.g., HeLa, A549, primary fibroblasts)

-

Complete cell culture medium

-

Recombinant human IL-17A

-

This compound

-

96-well cell culture plates

-

ELISA kit for a relevant downstream cytokine (e.g., IL-6, IL-8)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

-

This compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, and a no-Erepdekinra control.

-

Pre-treatment: After 24 hours of cell culture, carefully remove the medium and replace it with the prepared this compound dilutions. Incubate for 1-2 hours.

-

IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in complete cell culture medium at a concentration known to elicit a robust response in the chosen cell line (typically 10-100 ng/mL). Add the IL-17A solution to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for a predetermined time point based on the kinetics of the cytokine of interest (e.g., 6-24 hours for IL-6 or IL-8).

-

Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

-

Cytokine Measurement: Perform an ELISA to quantify the concentration of the target cytokine in the collected supernatants.

-

Cell Viability Assessment: Add a cell viability reagent to the remaining cells in the plate and measure viability according to the manufacturer's instructions. This is to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of this compound.

-

Data Analysis: Plot the cytokine concentration as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the IL-17A-induced cytokine production.

Protocol 2: Inhibition of IL-17A-Mediated Gene Expression

This protocol outlines how to use this compound to study its effect on the expression of IL-17A target genes using quantitative PCR (qPCR).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Recombinant human IL-17A

-

This compound (at the predetermined optimal concentration)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IL6, IL8, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat the cells with the following conditions in triplicate:

-

Vehicle control (medium only)

-

This compound alone

-

IL-17A alone

-

This compound + IL-17A (pre-treat with this compound for 1-2 hours before adding IL-17A)

-

-

Incubation: Incubate the plates for a suitable time to observe changes in gene expression (typically 4-8 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels between the different treatment groups to determine the inhibitory effect of this compound on IL-17A-induced gene expression.

Troubleshooting

| Issue | Possible Cause | Solution |

| No inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range. |

| Cell line is not responsive to IL-17A. | Confirm IL-17RA and IL-17RC expression in your cell line. Test a positive control cell line. | |

| Inactive this compound. | Check the storage and handling of the peptide. Use a fresh aliquot. | |

| High cell death | This compound concentration is too high. | Perform a cytotoxicity assay to determine the non-toxic concentration range. |

| Contamination of cell culture. | Practice good cell culture technique and check for contamination. | |

| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |

| Edge effects in the plate. | Avoid using the outer wells of the plate for critical experiments. |

Conclusion

This compound is a powerful research tool for dissecting the complexities of the IL-17 signaling pathway. By following the provided protocols and optimizing the experimental conditions for your specific cell system, you can effectively utilize this compound to investigate the role of IL-17 in health and disease, and to explore its potential as a therapeutic agent.

Application Notes and Protocols for Lyophilized Erepdekinra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erepdekinra is a synthetic peptide that functions as a potent and selective antagonist of the Interleukin-17A (IL-17A) receptor. IL-17A is a pro-inflammatory cytokine deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases. By blocking the interaction of IL-17A with its receptor, this compound effectively inhibits the downstream signaling cascade that leads to the production of inflammatory mediators, offering a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the proper reconstitution, storage, and handling of lyophilized this compound, as well as methodologies for key in vitro experiments to assess its biological activity.

Product Information

| Property | Value |

| Name | This compound |

| Mechanism of Action | Interleukin-17A (IL-17A) Receptor Antagonist |

| Molecular Formula | C₈₈H₁₃₀N₂₂O₂₂ |

| Appearance | White to off-white lyophilized powder |

Reconstitution of Lyophilized this compound

Proper reconstitution of lyophilized this compound is critical to maintain its biological activity and ensure accurate experimental results. It is recommended to follow these steps carefully.

Materials:

-

Vial of lyophilized this compound

-

Sterile, pyrogen-free reconstitution buffer (e.g., sterile deionized water, phosphate-buffered saline (PBS) at pH 7.4, or a buffer at pH 5-6 for enhanced stability)[1]

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.[1]

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

-

Reconstitution: Carefully open the vial and add the recommended volume of sterile reconstitution buffer to achieve the desired stock concentration. A common starting concentration is 1 mg/mL. Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder completely. Do not vortex or shake vigorously , as this can cause aggregation or denaturation of the peptide.

-

Incubation (if necessary): If the peptide does not dissolve immediately, the vial can be incubated at room temperature for 10-15 minutes with occasional gentle swirling.

-

Aliquoting: Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[1]

Storage and Stability

Proper storage of both lyophilized and reconstituted this compound is essential to maintain its integrity and activity over time.

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light.[1] |

| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |

| Diluted Working Solutions | 2-8°C | Up to 1 week | Use sterile buffers. For longer storage, freezing is recommended. |

Note: The stability of peptides in solution is sequence-dependent. For this compound, which contains amino acids prone to oxidation (e.g., Tryptophan), it is advisable to minimize exposure to air and light.

Mechanism of Action: IL-17A Signaling Pathway

This compound exerts its antagonistic effect by binding to the IL-17A receptor (IL-17RA), thereby preventing the binding of its natural ligand, IL-17A. This action blocks the initiation of a complex downstream signaling cascade.

References

Erepdekinra (Anakinra): Application Notes and Protocols for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erepdekinra, commercially known as Anakinra, is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, this compound serves as a pivotal biologic agent.[1][2] It functions by competitively inhibiting the binding of interleukin-1 (IL-1), a key pro-inflammatory cytokine, to its receptor, thereby mitigating the inflammatory cascade central to RA pathogenesis.[1][3] These application notes provide a comprehensive overview of the use of this compound in RA research, including its mechanism of action, clinical efficacy, and detailed protocols for preclinical and clinical investigation.

Mechanism of Action: IL-1 Signaling Blockade

Rheumatoid arthritis is driven by an overproduction of pro-inflammatory cytokines, with Interleukin-1 (IL-1) being a central mediator.[1][4] IL-1, produced predominantly by activated macrophages and other immune cells, binds to the Interleukin-1 Receptor Type 1 (IL-1R1). This binding event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, orchestrate the expression of a multitude of genes involved in inflammation and tissue degradation, including other cytokines, chemokines, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2).

This compound (Anakinra) is a competitive antagonist of the IL-1 receptor. It binds to IL-1R1 with a similar affinity as IL-1 but does not induce a conformational change in the receptor, thus failing to recruit the necessary co-receptor (IL-1RAcP) and initiate downstream signaling. By occupying the receptor binding site, this compound effectively blocks the pro-inflammatory actions of both IL-1α and IL-1β.

Preclinical Research Applications

In Vitro Studies

Objective: To assess the efficacy of this compound in inhibiting IL-1-induced inflammatory responses in primary cells or cell lines relevant to RA pathogenesis, such as fibroblast-like synoviocytes (FLS), chondrocytes, or macrophages.

Experimental Protocol: Inhibition of Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

-

Cell Culture:

-

Isolate RA-FLS from synovial tissue obtained from RA patients undergoing synovectomy or joint replacement, following ethical guidelines and informed consent.

-

Culture RA-FLS in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Use cells between passages 4 and 8 for experiments to ensure a stable phenotype.

-

-

Experimental Setup:

-

Seed RA-FLS in 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL) for 1 hour.

-

Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL) for 24 hours. Include a negative control group (no IL-1β stimulation) and a positive control group (IL-1β stimulation without this compound).

-

-

Endpoint Analysis:

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Measure the concentration of pro-inflammatory cytokines such as IL-6 and IL-8, and matrix metalloproteinases like MMP-3 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine/MMP production at each concentration of this compound compared to the positive control.

-

Determine the half-maximal inhibitory concentration (IC50) of this compound.

-

In Vivo Animal Models

Objective: To evaluate the therapeutic efficacy of this compound in reducing disease severity in animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice or rats.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

-

Induction of Arthritis:

-

Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA).

-

Administer an intradermal injection of 100 µL of the emulsion at the base of the tail of 8-10 week old male DBA/1 mice on day 0.

-

On day 21, administer a booster injection of 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.

-

-

Treatment Protocol:

-

Monitor the mice daily for the onset of clinical signs of arthritis (paw swelling and redness) starting from day 21.

-

Upon the first signs of arthritis, randomize the mice into treatment groups:

-

Vehicle control (e.g., phosphate-buffered saline, PBS) administered daily via subcutaneous (s.c.) injection.

-

This compound (e.g., 1-100 mg/kg) administered daily via s.c. injection.

-

Positive control (e.g., methotrexate).

-

-

-

Assessment of Disease Severity:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.

-

Histological Analysis: At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion, and with Safranin O to evaluate cartilage damage.

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw thickness between the treatment and control groups over time.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.

-

Score the histological sections for inflammation, cartilage damage, and bone erosion.

-

Clinical Research Applications

This compound has been evaluated in numerous clinical trials for the treatment of rheumatoid arthritis, both as a monotherapy and in combination with other disease-modifying antirheumatic drugs (DMARDs) like methotrexate.[1][3]

Key Clinical Endpoints

-

American College of Rheumatology (ACR) Response Criteria: A composite measure of improvement in RA signs and symptoms. ACR20, ACR50, and ACR70 represent at least a 20%, 50%, and 70% improvement, respectively, in tender and swollen joint counts and at least three of the following five parameters:

-

Patient's global assessment of disease activity

-

Physician's global assessment of disease activity

-

Patient's assessment of pain

-

Health Assessment Questionnaire (HAQ) score

-

Erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) level

-

-

Disease Activity Score (DAS28): A composite index that measures disease activity based on a 28-joint count for tenderness and swelling, ESR or CRP, and the patient's global health assessment.

-

Radiographic Progression: Assessed by changes in the modified Sharp score, which quantifies joint space narrowing and bone erosions.

Summary of Clinical Trial Data

The efficacy of this compound in rheumatoid arthritis has been demonstrated in several randomized controlled trials.

| Trial/Study | Treatment Arms | Duration | Key Efficacy Outcomes | Citation |

| Bresnihan et al. (1998) | This compound (various doses) vs. Placebo | 24 weeks | Significantly higher ACR20 response rates with this compound compared to placebo. | [1] |

| Cohen et al. (2002) | This compound (various doses) + Methotrexate vs. Placebo + Methotrexate | 24 weeks | Dose-dependent increase in ACR20 response with combination therapy. 46% ACR20 in 1 mg/kg group vs. 19% in placebo. | [1] |

| Systematic Review (2004) | 5 RCTs: this compound vs. Placebo | 24 weeks | ACR20: 38% (this compound) vs. 23% (Placebo). ACR50: 18% vs. 7%. ACR70: 7% vs. 2%. | [5] |

| CARDERA-2 Trial | This compound + Methotrexate vs. Methotrexate monotherapy (in early RA) | 2 years | No significant difference in erosive progression. Less improvement in DAS28 and HAQ scores with combination therapy. | [6] |

Safety and Tolerability

The most common adverse event associated with this compound is injection site reactions, which are typically mild to moderate in severity.[5][7] An increased risk of serious infections has been noted, although the incidence is relatively low.[5][8] Unlike TNF inhibitors, this compound has not been associated with tuberculosis reactivation or demyelinating diseases.[3]

| Adverse Event | Incidence with this compound | Incidence with Placebo | Citation |

| Injection Site Reactions | ~71% | ~28% | [5] |

| Serious Infections | 1.8% | 0.6% | [5] |

| Any Infection | 5-41.2% | 12-43.5% | [7][8] |

| Withdrawal due to Adverse Events | 6.5-30% | 4-13% | [7] |

Protocol for a Phase III Randomized, Double-Blind, Placebo-Controlled Clinical Trial

Title: A Study to Evaluate the Efficacy and Safety of this compound (Anakinra) in Adult Patients with Active Rheumatoid Arthritis Who Have Had an Inadequate Response to Methotrexate.

1. Study Objectives:

- Primary Objective: To assess the efficacy of this compound in combination with methotrexate in reducing the signs and symptoms of RA at 24 weeks, as measured by the ACR20 response rate.

- Secondary Objectives:

- To evaluate the ACR50 and ACR70 response rates.

- To assess the change from baseline in the DAS28 score.

- To evaluate the effect on physical function as measured by the Health Assessment Questionnaire (HAQ).

- To assess the safety and tolerability of this compound.

2. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

- Patients will be randomized in a 2:1 ratio to receive either this compound 100 mg daily or placebo, both administered subcutaneously. All patients will continue to receive a stable dose of methotrexate (10-25 mg/week).

3. Patient Population:

- Inclusion Criteria:

- Adults aged 18 years or older.

- Diagnosis of RA according to the 2010 ACR/EULAR criteria.

- Active disease, defined as ≥ 6 swollen and ≥ 9 tender joints, and either ESR > 28 mm/hr or CRP > 1.5 mg/dL.

- Inadequate response to methotrexate monotherapy for at least 3 months at a stable dose.

- Exclusion Criteria:

- Prior treatment with any biologic DMARD.

- History of recurrent or chronic infections.

- Active infection at the time of screening.

- Known hypersensitivity to E. coli-derived proteins.

4. Study Procedures:

- Screening Period (up to 4 weeks): Assess eligibility, obtain informed consent, and collect baseline data.

- Treatment Period (24 weeks):

- Administer study drug (this compound or placebo) and background methotrexate.

- Conduct efficacy assessments (joint counts, patient/physician global assessments, pain scale, HAQ) at baseline, week 2, 4, 8, 12, 16, 20, and 24.

- Collect blood samples for safety labs and inflammatory markers (ESR, CRP) at each visit.

- Follow-up Period (4 weeks): Monitor for adverse events after the last dose of study drug.

5. Statistical Analysis:

- The primary efficacy analysis will be a comparison of the ACR20 response rates at week 24 between the this compound and placebo groups using a chi-square test.

- Secondary continuous endpoints (e.g., change in DAS28) will be analyzed using an analysis of covariance (ANCOVA) model.

- Safety data will be summarized descriptively.

Conclusion

This compound (Anakinra) represents a targeted therapeutic approach for rheumatoid arthritis by specifically inhibiting the IL-1 signaling pathway. While its efficacy may be more modest compared to anti-TNF agents, it offers a valuable treatment option, particularly for patients who have had an inadequate response to or are intolerant of other DMARDs. The protocols outlined in these notes provide a framework for the continued investigation of this compound and other IL-1 pathway modulators in the field of rheumatology.

References

- 1. Arthritis News : Treatment of Rheumatoid Arthritis with Anakinra (Kineret®) in combination with Methotrexate [hopkinsarthritis.org]

- 2. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anakinra: an inhibitor of IL-1 for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination Therapy with Etanercept and Anakinra for Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 5. Anakinra for Rheumatoid Arthritis: A Systematic Review | The Journal of Rheumatology [jrheum.org]

- 6. A randomised trial evaluating anakinra in early active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anakinra (Kineret) is Safe and Well Tolerated in RA Patients with Comorbid Conditions from Johns Hopkins Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

Application Note & Protocols: Measuring the In Vitro Efficacy of Erepdekinra, a Novel IL-1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Erepdekinra" is not a recognized therapeutic agent in publicly available scientific literature. This document is presented as a detailed, illustrative guide for assessing the in vitro efficacy of a hypothetical peptide-based Interleukin-1 Receptor (IL-1R) antagonist, hereafter referred to as this compound. The protocols and data provided are representative examples based on established methodologies for this class of inhibitors.

Introduction

Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, is a key mediator in numerous inflammatory diseases.[1][2] The IL-1 signaling cascade is initiated when IL-1α or IL-1β binds to the Interleukin-1 Receptor Type I (IL-1RI).[3] This binding event leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary signaling complex.[2][4] The intracellular Toll/IL-1 Receptor (TIR) domains of these two receptor components are brought into proximity, triggering a downstream signaling cascade through molecules like MyD88.[4] This ultimately results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a wide range of inflammatory genes, including cytokines like IL-6 and IL-8.[1][5]

This compound is a hypothetical peptide-based therapeutic designed to function as an IL-1 receptor antagonist. It is postulated to act by competitively binding to IL-1RI, thereby preventing the binding of endogenous IL-1α and IL-1β and inhibiting the subsequent inflammatory signaling cascade.[6] This application note provides a suite of detailed in vitro protocols to quantify the efficacy of this compound by assessing its ability to block IL-1 signaling at various stages of the pathway.

This compound's Proposed Mechanism of Action

This compound is hypothesized to function as a competitive inhibitor at the IL-1RI. By occupying the receptor binding site, it prevents the productive engagement of IL-1α and IL-1β, thus blocking the formation of the active signaling complex and subsequent downstream inflammatory events.

Caption: Proposed mechanism of this compound action on the IL-1 signaling pathway.

Key In Vitro Efficacy Assays

A series of tiered assays should be performed to characterize the bioactivity of this compound.

-

NF-κB Reporter Gene Assay: A primary functional screen to quantify the inhibition of the IL-1 signaling pathway.

-

IL-6 Secretion Inhibition Assay: A secondary, more physiologically relevant assay to measure the inhibition of a key downstream pro-inflammatory cytokine.

-

Cell Viability Assay: A crucial control experiment to ensure that the observed inhibitory effects are not due to cytotoxicity.

Experimental Protocols

Protocol 1: NF-κB Reporter Gene Assay

This assay measures the ability of this compound to inhibit IL-1β-induced activation of the NF-κB signaling pathway in a HEK293 cell line stably expressing an NF-κB-driven luciferase reporter construct.[7][8][9]

Materials:

-

HEK293/NF-κB-luciferase reporter cell line

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Recombinant Human IL-1β

-

This compound (lyophilized)

-

Sterile, white, opaque 96-well cell culture plates

-

Luciferase assay reagent (e.g., Promega ONE-Glo™)

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed HEK293/NF-κB-luc cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in Opti-MEM, starting from a top concentration of 1 µM. Also, prepare a vehicle control (Opti-MEM alone).

-

Cell Treatment: After 24 hours, gently remove the culture medium. Add 50 µL of the this compound serial dilutions or vehicle to the appropriate wells.

-

Stimulation: Immediately add 50 µL of recombinant human IL-1β diluted in Opti-MEM to all wells to achieve a final concentration of 10 ng/mL (this is the EC₈₀ concentration, which should be predetermined). For negative control wells, add 50 µL of Opti-MEM without IL-1β.

-

Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.[7]

-

Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.[9]

Data Analysis:

-

Subtract the average luminescence of the unstimulated (negative control) wells from all other wells.

-

Normalize the data by expressing the corrected luminescence as a percentage of the IL-1β stimulated (vehicle control) wells (0% inhibition).

-

Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: IL-6 Secretion Inhibition Assay (ELISA)

This protocol quantifies the ability of this compound to inhibit the production and secretion of IL-6 from IL-1β-stimulated human dermal fibroblasts (HDFs).

Caption: Experimental workflow for the IL-6 cytokine inhibition assay.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

Recombinant Human IL-1β

-

This compound

-

Human IL-6 DuoSet ELISA Kit (or equivalent)[10]

-

96-well clear, flat-bottom plates

-

Microplate reader (450 nm)

Procedure:

-

Cell Seeding: Seed HDFs in a 96-well plate at 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

-

Serum Starvation: Replace the medium with 100 µL of serum-free medium and incubate for an additional 12-16 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.

-

Stimulation: Add 50 µL of IL-1β (final concentration 10 ng/mL) to the wells. For the negative control, add 50 µL of medium. Incubate for 24 hours at 37°C.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for IL-6 analysis.

-

ELISA Protocol: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.[11][12][13] A general workflow includes:

-

Coating the plate with capture antibody.

-

Adding standards, controls, and samples (supernatants).

-

Adding the detection antibody.

-

Adding Streptavidin-HRP.

-

Adding a substrate solution (e.g., TMB) and incubating until color develops.

-

Adding a stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the IL-6 standards against their known concentrations.

-

Use the standard curve to determine the concentration of IL-6 in each sample well.

-

Calculate the percent inhibition of IL-6 production for each this compound concentration relative to the IL-1β stimulated control.

-

Plot the percent inhibition vs. log concentration of this compound and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTS Assay)

This assay is performed to ensure that the inhibitory activity of this compound is not a result of cell death.[14][15][16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]

Materials:

-

Cells and culture medium (same as the primary assay, e.g., HDFs)

-

This compound

-

96-well clear, flat-bottom plates

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)

-

Microplate reader (490 nm)

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with the same serial dilution of this compound as used in the functional assay (e.g., Protocol 2). Include a "cells only" control and a "no cells" (media only) background control. The total incubation time should match the primary functional assay (e.g., 25 hours: 1h pre-treatment + 24h incubation).

-

Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Protect from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis:

-

Subtract the average absorbance of the "no cells" control from all other wells.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Plot percent viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation

Quantitative data should be summarized to allow for clear interpretation and comparison.

Table 1: Summary of this compound In Vitro Efficacy

| Assay | Cell Line | Endpoint Measured | IC₅₀ (nM) |

|---|---|---|---|

| NF-κB Reporter Assay | HEK293/NF-κB-luc | Luciferase Activity | 15.2 ± 2.1 |

| IL-6 Inhibition Assay | HDF | IL-6 Secretion (ELISA) | 25.8 ± 3.5 |

| Cell Viability Assay | HDF | Metabolic Activity (MTS) | > 10,000 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Response Data for IL-6 Inhibition by this compound

| This compound (nM) | IL-6 Conc. (pg/mL) | % Inhibition |

|---|---|---|

| 1000 | 55.4 | 95.1% |

| 333 | 112.8 | 89.9% |

| 111 | 250.1 | 77.6% |

| 37 | 588.6 | 47.4% |

| 12.3 | 950.2 | 15.1% |

| 4.1 | 1085.7 | 3.0% |

| 1.37 | 1125.6 | -0.5% |

| 0 (Vehicle) | 1120.3 | 0.0% |

| Unstimulated | 25.1 | 97.8% |

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound, a hypothetical IL-1 receptor antagonist. By employing a combination of a cell-based reporter assay, a downstream cytokine inhibition assay, and a cytotoxicity assay, researchers can effectively determine the potency (IC₅₀) and safety profile of the compound. The data generated from these experiments are critical for making informed decisions in the drug development process.

References

- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-1 Family Signaling Pathway | Sino Biological [sinobiological.com]

- 3. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Interleukin-1 Receptor Antagonist (IL-1RA) | BioVendor R&D [biovendor.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. bmgrp.com [bmgrp.com]

- 12. Human IL-6 ELISA Development Kit - Leinco Technologies [leinco.com]

- 13. denovobiolabs.com [denovobiolabs.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Cell Health Screening Assays for Drug Discovery [promega.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Delivery of Erepdekinra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erepdekinra is a recombinant interleukin-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of pro-inflammatory cytokines IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1). By blocking this interaction, this compound effectively dampens the inflammatory cascade mediated by IL-1, making it a promising therapeutic candidate for a range of inflammatory diseases. Preclinical evaluation of this compound necessitates the use of appropriate animal models and optimized delivery methods to accurately assess its pharmacokinetic, pharmacodynamic, and efficacy profiles.

These application notes provide a comprehensive overview of common delivery methods for this compound in preclinical models, including systemic and local administration routes. Detailed protocols for key experimental procedures are also provided to guide researchers in their study design.

Signaling Pathway of this compound (IL-1Ra)

This compound functions by blocking the signaling pathway of Interleukin-1 (IL-1). The following diagram illustrates the mechanism of action.

Preclinical Delivery Methods: A Comparative Overview

The choice of delivery method in preclinical studies is critical and depends on the therapeutic indication, the target tissue, and the desired pharmacokinetic profile. The following tables summarize quantitative data for various delivery routes of IL-1 receptor antagonists, which can be considered representative for this compound.

Table 1: Systemic Delivery Methods for IL-1Ra in Preclinical Models

| Delivery Route | Animal Model | Dose | Key Pharmacokinetic/Efficacy Findings |

| Intravenous (IV) | Mouse | 2 mg/kg (Anakinra) | In a stroke model, five injections at 4, 6, 24, 48, and 72 hours after reperfusion were administered.[1] |

| Rat | 5, 10, or 20 mg/kg (Anakinra) | A single dose was administered at 3, 6, or 12 hours after middle cerebral artery occlusion.[1] | |

| Rat | - | PET imaging with [18F]-IL1RA showed rapid distribution to kidneys, liver, and lungs, with low brain penetration. Metabolites appeared in plasma and urine within 20 minutes.[2][3] | |

| Subcutaneous (SC) | Mouse | 24 mg/kg bolus followed by 24 or 120 mg/kg/day continuous infusion (Anakinra) | A novel subcutaneous infusion protocol was used in a stroke model. The high dose reduced infarct volume and improved functional deficits.[1] |

| Mouse | 10 mg/kg (PAS600–IL-1Ra) | Blood was collected at 2, 6, 24, 48, and 72 hours to assess pharmacokinetics of a long-acting IL-1Ra.[4] | |

| Mouse | 0.1, 1.0, or 10 µ g/mouse every other day (IL-1RA) | Co-injected with B16 melanoma cells. Lower doses (0.1 and 1.0 µg) significantly reduced tumor growth.[5] | |

| Intraperitoneal (IP) | Mouse | 1, 10, or 100 mg/kg (Anakinra) | Administered during surgery and then daily for 6 doses in a myocardial infarction model. The 100 mg/kg dose showed a modest reduction in infarct size.[6] |

| Mouse | 48.3 mg/kg (PAS800–IL-1Ra) | A single dose was administered 5 days before inducing peritonitis, demonstrating extended retention in the peritoneal cavity compared to Anakinra.[4] |

Table 2: Local Delivery Methods for IL-1Ra in Preclinical Models

| Delivery Route | Animal Model | Dose | Key Efficacy Findings |

| Intra-articular (IA) | Mouse | Single injection of IL-1Ra encapsulated in a cross-linked elastin-like polypeptide (xELP) | In a post-traumatic arthritis model, this sustained delivery system significantly reduced cartilage degeneration and synovitis.[7][8] |

| Bovine Cartilage Explants | Single dose of 5000 ng/mL (IL-1Ra-Avidin and IL-1Ra-CPC+14) | Cationic carriers enhanced cartilage penetration and retention, leading to sustained suppression of IL-1 induced cartilage degradation over 16 days.[9] | |

| Intratumoral (IT) | Mouse (colon-26 adenocarcinoma) | 1 mg/mouse (Anakinra) | A single bolus administration significantly lowered serum IL-6 levels. When combined with a booster vaccination, it enhanced tumor growth inhibition.[10] |

Experimental Protocols

Detailed methodologies for the administration of this compound are crucial for reproducible and reliable preclinical data.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for evaluating this compound in a preclinical setting.

Protocol 1: Subcutaneous (SC) Injection in Rats

Materials:

-

Sterile syringes (1-3 mL)

-

Sterile needles (23-25 gauge, 5/8 inch length)

-

This compound solution for injection

-

70% Isopropyl alcohol swabs

-

Appropriate animal restraint device

Procedure:

-

Preparation:

-

Warm the this compound solution to room temperature.

-

Draw the calculated dose into a sterile syringe using a sterile needle. Ensure all air bubbles are expelled.

-

Weigh the rat and record its weight.

-

-

Restraint:

-

Securely restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck with one hand, which also immobilizes the forelimbs. The tail can be secured with the same hand or by an assistant.

-

-

Injection:

-

Identify the injection site, which is typically the loose skin over the shoulders and back.

-

Using the hand restraining the animal, create a "tent" of skin.

-

Clean the injection site with an alcohol swab and allow it to dry.

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[11]

-

Gently aspirate by pulling back on the plunger to ensure a blood vessel has not been entered. If no blood appears, proceed with the injection.[11][12]

-

Inject the solution at a steady rate.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

-

-

Post-injection Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects.[11]

-

Record the procedure details.

-

Recommended Maximum Injection Volumes for Rats: 5 mL/kg per site.[13]

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

-

Sterile syringes (e.g., 1 mL insulin syringe with a 27-30 gauge needle)

-

This compound solution for injection

-

A mouse restraint device

-

A heat lamp or warm water to induce vasodilation

Procedure:

-

Preparation:

-

Prepare the this compound solution in a sterile syringe, removing all air bubbles.

-

Weigh the mouse and record its weight.

-

-

Restraint and Vein Dilation:

-

Place the mouse in a suitable restraint device, leaving the tail accessible.

-

Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few seconds to dilate the lateral tail veins.

-

-

Injection:

-

Clean the tail with an alcohol swab.

-

Position the needle, bevel up, parallel to the vein and at a shallow angle (10-15 degrees) to the tail surface.

-

Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a slight "flash" of blood in the needle hub (though this may not always be visible with small needles).

-